3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride
Overview
Description
3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C18H30ClNO. It is known for its unique structure, which includes a pyrrolidine ring attached to a phenoxy group substituted with two tert-butyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride typically involves the following steps:
Friedel-Crafts Alkylation: The butylation of phenol is achieved through a Friedel-Crafts alkylation reaction using isobutylene and a strong acid catalyst, such as triflic acid or zeolites.
Formation of Phenoxy Group: The resulting 2,4-di(tert-butyl)phenol is then reacted with pyrrolidine under specific conditions to form the phenoxy-pyrrolidine structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized phenoxy derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted phenoxy-pyrrolidine compounds.
Scientific Research Applications
3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, it disrupts the cell wall and membrane integrity of fungi, leading to cell death . The compound’s unique structure allows it to interact with various biological molecules, making it a versatile agent in scientific research.
Comparison with Similar Compounds
Similar Compounds
- 3,9-Bis[2,4-di(tert-butyl)phenoxy]-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiroundecane 3,9-dioxide
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid tert-Butyl Ester
Uniqueness
3-(2,4-Di-tert-butylphenoxy)pyrrolidine hydrochloride stands out due to its specific combination of a pyrrolidine ring and a phenoxy group with tert-butyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(2,4-ditert-butylphenoxy)pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-17(2,3)13-7-8-16(15(11-13)18(4,5)6)20-14-9-10-19-12-14;/h7-8,11,14,19H,9-10,12H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYASWZHWOQZIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.